molecular formula C19H18F3NO2 B1623207 Prefenamate CAS No. 57775-28-7

Prefenamate

Cat. No.: B1623207
CAS No.: 57775-28-7
M. Wt: 349.3 g/mol
InChI Key: HEHRADPNFJQKEK-UHFFFAOYSA-N
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Description

Prefenamate is a member of the fenamate class of nonsteroidal anti-inflammatory drugs (NSAIDs). Fenamates are derivatives of anthranilic acid and are known for their anti-inflammatory, analgesic, and antipyretic properties. This compound, like other fenamates, inhibits the cyclooxygenase enzymes, which play a crucial role in the synthesis of prostaglandins, thereby reducing inflammation and pain .

Preparation Methods

Synthetic Routes and Reaction Conditions

Prefenamate can be synthesized through the reaction of anthranilic acid with appropriate reagents to introduce the trifluoromethylphenyl group. The reaction typically involves the use of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction is carried out in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions

Prefenamate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Prefenamate has a wide range of scientific research applications:

Mechanism of Action

Prefenamate exerts its effects primarily by inhibiting the cyclooxygenase enzymes (COX-1 and COX-2). This inhibition prevents the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation, pain, and fever. Additionally, this compound has been shown to inhibit the NLRP3 inflammasome, a multi-protein complex involved in the activation of inflammatory responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Prefenamate is unique among fenamates due to its specific trifluoromethylphenyl group, which imparts distinct pharmacokinetic and pharmacodynamic properties. This structural difference can influence its potency, duration of action, and side effect profile compared to other fenamates .

Properties

CAS No.

57775-28-7

Molecular Formula

C19H18F3NO2

Molecular Weight

349.3 g/mol

IUPAC Name

3-methylbut-2-enyl 2-[3-(trifluoromethyl)anilino]benzoate

InChI

InChI=1S/C19H18F3NO2/c1-13(2)10-11-25-18(24)16-8-3-4-9-17(16)23-15-7-5-6-14(12-15)19(20,21)22/h3-10,12,23H,11H2,1-2H3

InChI Key

HEHRADPNFJQKEK-UHFFFAOYSA-N

SMILES

CC(=CCOC(=O)C1=CC=CC=C1NC2=CC=CC(=C2)C(F)(F)F)C

Canonical SMILES

CC(=CCOC(=O)C1=CC=CC=C1NC2=CC=CC(=C2)C(F)(F)F)C

Key on ui other cas no.

57775-28-7

Origin of Product

United States

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